molecular formula C24H26N6O4S B2550196 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 1019098-94-2

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2550196
M. Wt: 494.57
InChI Key: AHRUKZFKBPMYJS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives have been reported, with studies on their structural analysis and antioxidant activity. These compounds have shown significant antioxidant properties, suggesting their potential use in combating oxidative stress-related conditions (Chkirate et al., 2019).

Potential Biological Activities

  • Computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, have been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the therapeutic potential of these compounds in various medical applications (Faheem, 2018).

Antimicrobial and Anticancer Agents

  • Research into the synthesis of novel pyrazole derivatives, including those with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, has shown promising results as antimicrobial and anticancer agents. These studies suggest the potential use of these compounds in developing new treatments for infections and cancer (Hafez et al., 2016).

Antioxidant Activity

  • The design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine have been explored for their potential antimicrobial activities, demonstrating the versatile applications of these compounds in addressing microbial resistance (Aly et al., 2011).

Chemical Reactivity and Binding Studies

  • Detailed studies on the chemical reactivity and binding interactions of pyrazole-acetamide derivatives have provided insights into their potential applications in material science and pharmacology, highlighting the importance of understanding the molecular interactions for developing new compounds (Narayana et al., 2016).

Safety And Hazards

This involves the potential risks associated with handling the compound, including toxicity and flammability.


Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a new or less-studied compound, some or all of this information may not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.


properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-5-14-6-9-16(10-7-14)26-19(31)13-30-21(25)20(24(28-30)35-4)23-27-22(29-34-23)15-8-11-17(32-2)18(12-15)33-3/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUKZFKBPMYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

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